molecular formula C9H17NO2 B14030198 (R)-3-(3-Hydroxypropyl)-5,5-dimethylpyrrolidin-2-one

(R)-3-(3-Hydroxypropyl)-5,5-dimethylpyrrolidin-2-one

Cat. No.: B14030198
M. Wt: 171.24 g/mol
InChI Key: ZXXMWYSGWPMYCL-SSDOTTSWSA-N
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Description

(3R)-3-(3-hydroxypropyl)-5,5-dimethyl-pyrrolidin-2-one is a chemical compound with a unique structure that includes a pyrrolidinone ring substituted with a hydroxypropyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-(3-hydroxypropyl)-5,5-dimethyl-pyrrolidin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5,5-dimethyl-pyrrolidin-2-one and 3-bromopropanol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of (3R)-3-(3-hydroxypropyl)-5,5-dimethyl-pyrrolidin-2-one may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the process may include steps such as solvent recovery and recycling to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-(3-hydroxypropyl)-5,5-dimethyl-pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form a more saturated derivative.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or tosyl chloride (TsCl) can be used to activate the hydroxy group for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce a more saturated alcohol.

Scientific Research Applications

(3R)-3-(3-hydroxypropyl)-5,5-dimethyl-pyrrolidin-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R)-3-(3-hydroxypropyl)-5,5-dimethyl-pyrrolidin-2-one involves its interaction with specific molecular targets. The hydroxypropyl group can form hydrogen bonds with biological molecules, while the pyrrolidinone ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-(3-hydroxypropyl)-5,5-dimethyl-pyrrolidin-2-one: Unique due to its specific substitution pattern.

    (3R)-3-(3-hydroxypropyl)-5-methyl-pyrrolidin-2-one: Similar structure but with one less methyl group.

    (3R)-3-(3-hydroxypropyl)-pyrrolidin-2-one: Lacks the dimethyl substitution on the pyrrolidinone ring.

Uniqueness

The uniqueness of (3R)-3-(3-hydroxypropyl)-5,5-dimethyl-pyrrolidin-2-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

(3R)-3-(3-hydroxypropyl)-5,5-dimethylpyrrolidin-2-one

InChI

InChI=1S/C9H17NO2/c1-9(2)6-7(4-3-5-11)8(12)10-9/h7,11H,3-6H2,1-2H3,(H,10,12)/t7-/m1/s1

InChI Key

ZXXMWYSGWPMYCL-SSDOTTSWSA-N

Isomeric SMILES

CC1(C[C@H](C(=O)N1)CCCO)C

Canonical SMILES

CC1(CC(C(=O)N1)CCCO)C

Origin of Product

United States

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